molecular formula C12H15N3S3 B14645618 2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole CAS No. 52663-52-2

2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole

Cat. No.: B14645618
CAS No.: 52663-52-2
M. Wt: 297.5 g/mol
InChI Key: GLBXWVFONATVTQ-UHFFFAOYSA-N
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Description

2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring linked to a disulfanyl group, which is further connected to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-mercaptobenzothiazole with 4-methylpiperazine in the presence of an oxidizing agent to form the disulfide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states and signaling pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole is unique due to its disulfide linkage, which imparts distinct redox properties. This feature differentiates it from other similar compounds and provides unique opportunities for its application in redox biology and chemistry.

Properties

CAS No.

52663-52-2

Molecular Formula

C12H15N3S3

Molecular Weight

297.5 g/mol

IUPAC Name

2-[(4-methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C12H15N3S3/c1-14-6-8-15(9-7-14)18-17-12-13-10-4-2-3-5-11(10)16-12/h2-5H,6-9H2,1H3

InChI Key

GLBXWVFONATVTQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)SSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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